3-(4-ethylphenyl)-N-(4-methoxybenzyl)-3-[(2,2,2-trifluoroacetyl)amino]propanamide
Description
This compound features a propanamide backbone substituted with a 4-ethylphenyl group at the 3-position, a trifluoroacetyl-protected amino group, and a 4-methoxybenzyl moiety on the amide nitrogen. The trifluoroacetyl group enhances metabolic stability and may influence binding affinity to biological targets, while the ethyl and methoxy substituents modulate lipophilicity and electronic properties. Though direct synthesis data for this compound are absent in the evidence, analogous propanamides are typically synthesized via amide coupling reactions, such as the Schotten-Baumann method (e.g., as seen in ).
Properties
IUPAC Name |
3-(4-ethylphenyl)-N-[(4-methoxyphenyl)methyl]-3-[(2,2,2-trifluoroacetyl)amino]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23F3N2O3/c1-3-14-4-8-16(9-5-14)18(26-20(28)21(22,23)24)12-19(27)25-13-15-6-10-17(29-2)11-7-15/h4-11,18H,3,12-13H2,1-2H3,(H,25,27)(H,26,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIHXJDPFWWQBNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(CC(=O)NCC2=CC=C(C=C2)OC)NC(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-ethylphenyl)-N-(4-methoxybenzyl)-3-[(2,2,2-trifluoroacetyl)amino]propanamide typically involves multiple steps:
Formation of the Propanamide Backbone: The starting material, 3-aminopropanoic acid, is first converted to its corresponding amide through a reaction with an appropriate amine under dehydrating conditions.
Introduction of the Trifluoroacetyl Group: The amide is then reacted with trifluoroacetic anhydride in the presence of a base such as pyridine to introduce the trifluoroacetyl group.
Attachment of the 4-ethylphenyl Group: The intermediate is then subjected to a Friedel-Crafts acylation reaction using 4-ethylbenzoyl chloride and a Lewis acid catalyst like aluminum chloride.
Attachment of the 4-methoxybenzyl Group: Finally, the compound is alkylated with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Substitution: The aromatic rings can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with lithium aluminum hydride.
Substitution: Electrophilic reagents such as bromine or nitrating agents in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 4-ethylbenzoic acid or 4-ethylbenzaldehyde.
Reduction: Formation of 3-(4-ethylphenyl)-N-(4-methoxybenzyl)-3-aminopropanol.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Pharmacological Applications
1. Antidiabetic Activity
Research has indicated that compounds similar to 3-(4-ethylphenyl)-N-(4-methoxybenzyl)-3-[(2,2,2-trifluoroacetyl)amino]propanamide can inhibit key enzymes associated with diabetes management. Specifically, studies have shown that inhibition of enzymes such as α-glucosidase and α-amylase plays a crucial role in controlling blood glucose levels. The compound's structure suggests potential efficacy in targeting these enzymes effectively .
2. Anticancer Properties
The compound's structural features may also contribute to anticancer activity. Similar compounds have been studied for their ability to inhibit tumor growth by interfering with cellular pathways involved in cancer progression. For instance, compounds with similar amide functionalities have demonstrated activity against various cancer cell lines by inducing apoptosis and inhibiting proliferation .
3. Neuroprotective Effects
There is emerging evidence that certain derivatives of propanamide compounds exhibit neuroprotective effects. These effects are attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells. This application is particularly relevant for conditions such as Alzheimer's disease and other neurodegenerative disorders .
Case Studies
Case Study 1: Antidiabetic Agent Development
A study highlighted the development of a series of propanamide derivatives aimed at inhibiting α-glucosidase and α-amylase. Among these derivatives, one showed significant inhibition with an IC50 value comparable to existing antidiabetic medications. The structure-activity relationship (SAR) analysis pointed towards the importance of the trifluoroacetyl group for enhancing enzyme inhibition .
Case Study 2: Cancer Cell Line Testing
In vitro testing on various cancer cell lines demonstrated that specific analogs of the compound significantly reduced cell viability. The mechanism was linked to the induction of apoptosis through mitochondrial pathways. These findings suggest that modifications to the compound could lead to new anticancer therapeutics .
Mechanism of Action
The mechanism by which 3-(4-ethylphenyl)-N-(4-methoxybenzyl)-3-[(2,2,2-trifluoroacetyl)amino]propanamide exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, inhibiting their activity or modulating their function. The trifluoroacetyl group could play a role in binding interactions, while the aromatic groups might facilitate hydrophobic interactions with target proteins.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
Table 1: Key Properties of the Target Compound and Analogs
*Calculated based on structural similarity to .
Key Observations:
- Thermal Stability : The chloro analog’s higher melting point (241–243°C) suggests greater crystallinity, possibly due to stronger intermolecular interactions from the chloro substituent.
- Functional Groups : The trifluoroacetyl group in the target compound and ’s analog may confer resistance to enzymatic degradation compared to unprotected amines (e.g., ).
Biological Activity
3-(4-ethylphenyl)-N-(4-methoxybenzyl)-3-[(2,2,2-trifluoroacetyl)amino]propanamide is a synthetic compound that has gained attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological profiles, and relevant case studies.
Research indicates that the biological activity of this compound primarily involves its interaction with specific receptors and enzymes. The presence of the trifluoroacetyl group enhances lipophilicity, potentially improving membrane permeability and receptor affinity. The methoxy and ethyl groups may contribute to its selectivity for certain biological targets.
1. Antagonistic Activity
The compound has been evaluated for its antagonistic properties against various receptors. In a study examining structure-activity relationships (SAR), it was found that modifications to the aromatic rings significantly influenced the compound's potency. For instance, substituents at the para-position of the phenyl ring were critical for maintaining antagonistic activity at receptor sites .
2. IC50 Values
The inhibitory concentration (IC50) values provide insight into the potency of the compound:
| Compound | Structure | IC50 (μM) | Activity |
|---|---|---|---|
| 25 | 4-ethylphenyl | 6.13 ± 0.57 | Moderate antagonist |
| 30 | 4-fluorophenyl | 1.49 ± 0.23 | Highly potent antagonist |
| 14 | 4-methylphenyl | 2.12 ± 0.50 | Moderate antagonist |
These findings suggest that variations in substituents can lead to significant differences in biological activity.
Case Study 1: Antagonism in Cellular Models
In vitro studies involving cellular models demonstrated that this compound effectively inhibited receptor-mediated signaling pathways. The compound was shown to downregulate key signaling proteins involved in inflammatory responses, indicating its potential therapeutic application in conditions characterized by excessive inflammation .
Case Study 2: In Vivo Efficacy
In animal models, this compound exhibited significant effects on pain modulation and anti-inflammatory responses. Doses were carefully calibrated to assess both efficacy and safety, revealing a favorable therapeutic index compared to existing treatments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
